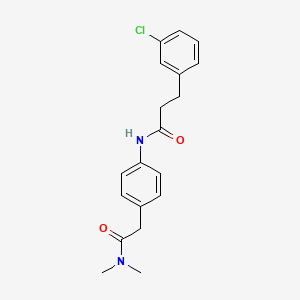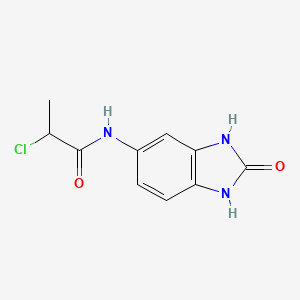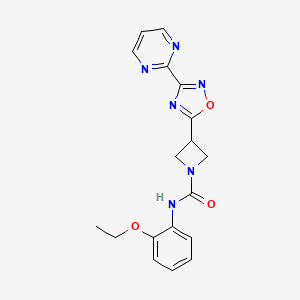![molecular formula C20H18BrN7O2 B2578423 (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone CAS No. 920391-09-9](/img/structure/B2578423.png)
(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Molecular Structure
The synthesis of compounds with complex structures, including triazolo[4,5-d]pyrimidines and piperazine derivatives, involves multiple steps that might include reactions with carbon disulfide, benzyl bromide, or other reagents to obtain desired derivatives with specific molecular structures. These processes are crucial for exploring the chemical and physical properties of new compounds, leading to potential applications in various fields of chemistry and pharmacology (Hwang et al., 2006).
Antimicrobial Activities
Research into the antimicrobial activities of new 1,2,4-triazole derivatives and related compounds has shown that some of these synthesized compounds possess good to moderate activities against various microorganisms. This includes exploring the structure-activity relationship to enhance the efficacy of these compounds as potential antimicrobial agents (Bektaş et al., 2007).
Novel Synthesis Approaches
The development of new synthesis approaches for creating pyrazolo[5,1‐c]triazines, pyrazolo[1,5‐a]pyrimidines, and related structures with various moieties suggests a broad interest in accessing new compounds for further biological and chemical evaluation. These synthesis strategies are critical for expanding the chemical space and understanding the potential applications of these compounds in scientific research (Abdelhamid et al., 2012).
Biological Evaluation
Further biological evaluation of these compounds, including their potential as apoptosis-inducing agents and tubulin polymerization inhibitors, suggests their significance in the field of medicinal chemistry and cancer research. The detailed investigation of their cytotoxic activities against various cancer cell lines and the study of their mechanisms of action highlight the therapeutic potential of these compounds (Manasa et al., 2020).
Safety and Hazards
Future Directions
The future directions for this compound could involve further exploration of its potential pharmacological activities, given the broad spectrum of biological activities exhibited by similar triazolopyrimidine compounds . Further studies could also focus on optimizing its synthesis process and investigating its physical and chemical properties.
properties
IUPAC Name |
[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(5-bromofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN7O2/c21-16-7-6-15(30-16)20(29)27-10-8-26(9-11-27)18-17-19(23-13-22-18)28(25-24-17)12-14-4-2-1-3-5-14/h1-7,13H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUZESZWTVRZOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC=C(O5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[4-[7-[(4-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2578343.png)



![1-butyl-4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2578350.png)
![N-(2-methylcyclohexyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2578352.png)

![N-Methyl-N-[2-[[2-methyl-2-(4-methylphenyl)propyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2578358.png)
![3-((1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2578359.png)

![N,1-dibenzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2578361.png)

